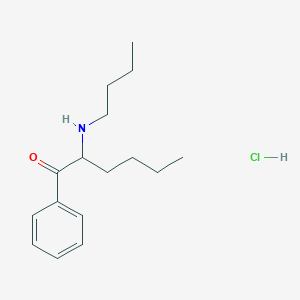

2-(Butylamino)-1-phenyl-1-hexanone, monohydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-(butylamino)-1-phenylhexan-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO.ClH/c1-3-5-12-15(17-13-6-4-2)16(18)14-10-8-7-9-11-14;/h7-11,15,17H,3-6,12-13H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJWANUNVMDWGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)C1=CC=CC=C1)NCCCC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401342213 |

Source

|

| Record name | 2-(Butylamino)-1-phenylhexan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401342213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.83 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18296-66-7 |

Source

|

| Record name | 2-(Butylamino)-1-phenylhexan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401342213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

monoamine transporter binding affinity of 2-(butylamino)-1-phenyl-1-hexanone

Title: Pharmacodynamics and Monoamine Transporter Binding Affinity of 2-(butylamino)-1-phenyl-1-hexanone: A Technical Whitepaper

Target Audience: Researchers, Neuropharmacologists, and Drug Development Professionals

Executive Summary & Structural Context

2-(butylamino)-1-phenyl-1-hexanone, commonly identified in forensic and pharmacological literature as N-butylhexedrone , is a synthetic cathinone derivative characterized by an extended N-alkyl chain[1]. As a higher homolog of the potent psychostimulant N-ethylhexedrone (NEH), N-butylhexedrone provides a critical case study in the Structure-Activity Relationship (SAR) of β-keto phenethylamines.

While lower-chain cathinones act as potent central nervous system stimulants by increasing synaptic concentrations of monoamine neurotransmitters[2], elongating the N-alkyl chain fundamentally alters the molecule's interaction with solute carrier 6 (SLC6) transporters. This whitepaper systematically evaluates the binding affinity of N-butylhexedrone at human monoamine transporters (hDAT, hNET, hSERT), elucidates the steric mechanisms governing its atypical pharmacological profile, and details the rigorous experimental workflows required for its preclinical assessment.

Pharmacodynamics: The Steric Penalty of N-Alkylation

Synthetic cathinones exert their primary neurochemical effects by binding to the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT)[2]. The pharmacological efficacy of these compounds is highly sensitive to the volumetric constraints of the transporter binding pockets.

Mechanism of Action & S1 Pocket Dynamics

N-ethylhexedrone is a pure and potent inhibitor of DAT and NET reuptake, driving robust locomotor stimulation[1]. However, the elongation of the amine substituent from an ethyl to a butyl group in 2-(butylamino)-1-phenyl-1-hexanone introduces significant steric bulk.

The central S1 binding pocket of hDAT is a tightly constrained hydrophobic cavity. For competitive reuptake inhibitors, the amine nitrogen must form a critical hydrogen bond with the Asp79 residue of hDAT to stabilize the transporter in an outward-facing, closed conformation. While methyl and ethyl groups fit optimally within this cavity, the linear, highly flexible four-carbon butyl chain exceeds the volumetric limits of the S1 pocket. This steric clash prevents deep insertion of the ligand, drastically reducing the binding affinity ( Ki ) and inhibitory potency ( IC50 ).

Translation to Behavioral Output

The in vitro steric hindrance directly correlates with atypical in vivo pharmacodynamics. In comprehensive rodent behavioral assays, N-butylhexedrone produced weak psychostimulant-like effects and actually depressed locomotor activity, failing to fully substitute for methamphetamine in drug discrimination paradigms[3]. This confirms that the bulky N-butyl substitution effectively neutralizes the robust dopaminergic signaling typically associated with hexedrone derivatives.

Monoamine transporter interaction pathway of N-butylhexedrone detailing weak binding affinity.

Quantitative SAR Comparison

To contextualize the impact of N-alkylation, the following table summarizes the comparative pharmacological profiles of the ethyl and butyl hexedrone homologs.

| Compound | Chemical Structure | N-Alkyl Substitution | DAT/NET Inhibition Potency | In Vivo Behavioral Output |

| N-Ethylhexedrone | 2-(ethylamino)-1-phenylhexan-1-one | Ethyl (-CH₂CH₃) | High (Potent Reuptake Inhibitor) | Robust Locomotor Stimulation |

| N-Butylhexedrone | 2-(butylamino)-1-phenyl-1-hexanone | Butyl (-CH₂CH₂CH₂CH₃) | Weak (Steric Hindrance) | Locomotor Depression |

Experimental Methodologies: Self-Validating Protocols

To accurately quantify the binding affinity of novel cathinones like N-butylhexedrone, researchers must utilize robust in vitro radioligand displacement workflows. The following protocol integrates self-validating internal controls to ensure data integrity and isolate binding affinity from transport kinetics.

Rationale for Radioligand Selection (Causality)

A common pitfall in monoamine assays is using radiolabeled neurotransmitters (e.g., [³H]dopamine) for binding studies. Because dopamine is a substrate, it is actively transported into the cell, confounding binding affinity ( Ki ) with transport kinetics ( Vmax ). To measure true reuptake inhibition affinity, this protocol utilizes [³H]WIN 35,428 , a cocaine analog that binds exclusively to the outward-facing conformation of DAT without being transported.

Step-by-Step Radioligand Binding Assay

-

Cell Culture & Membrane Preparation :

-

Culture HEK293 cells stably expressing hDAT, hNET, or hSERT in DMEM supplemented with 10% FBS.

-

Harvest cells, homogenize in ice-cold Tris-HCl buffer (pH 7.4), and centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

-

-

Radioligand Competition Setup :

-

Utilize highly selective radioligands: [³H]WIN 35,428 (DAT), [³H]nisoxetine (NET), and [³H]citalopram (SERT).

-

Incubate 50 µg of membrane protein with a fixed, Kd -matched concentration of the radioligand and varying concentrations of 2-(butylamino)-1-phenyl-1-hexanone ( 10−10 to 10−4 M).

-

-

Internal Validation Controls :

-

Positive Controls : Run parallel assays with Cocaine and MDPV to validate assay sensitivity and dynamic range.

-

Non-Specific Binding (NSB) : Dedicate wells containing 10 µM indatraline (a non-selective monoamine reuptake inhibitor) to define baseline radioactive noise.

-

-

Filtration and Quantification :

-

Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to neutralize charge and reduce non-specific binding).

-

Wash filters rapidly with ice-cold buffer to trap the bound radioligand while halting further kinetic exchange.

-

Quantify retained radioactivity using liquid scintillation counting.

-

-

Data Analysis :

-

Fit the displacement data to a one-site competitive binding model using non-linear regression to determine the IC50 .

-

Convert IC50 to the absolute binding constant ( Ki ) using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) .

-

Step-by-step in vitro radioligand displacement workflow for monoamine transporter affinity.

References

-

Title: Synthetic cathinones: an updated harms assessment (accessible) Source: GOV.UK URL: [Link]

-

Title: A review of synthetic cathinones emerging in recent years (2019–2022) Source: PMC (NIH) URL: [Link]

-

Title: Locomotor stimulant and drug discrimination effects of five synthetic cathinones in rodents Source: PubMed (NIH) URL: [Link]

Sources

An In-Depth Technical Guide to the Toxicological Properties of 2-(butylamino)-1-phenyl-1-hexanone (N-butylhexedrone) in Biological Models

A Note to the Reader:

The following guide synthesizes the currently available scientific information on the toxicological properties of 2-(butylamino)-1-phenyl-1-hexanone, a synthetic cathinone commonly known as N-butylhexedrone. It has come to our attention during the research for this guide that there is a significant lack of comprehensive toxicological data for this specific compound in peer-reviewed scientific literature. Much of the available information is inferred from studies on structurally similar cathinones, particularly N-ethylhexedrone (NEH). While this guide presents the most current understanding, the reader should be aware of these data gaps. The absence of robust, direct toxicological studies on N-butylhexedrone underscores a critical area for future research to fully characterize its potential risks to human health.

Introduction: The Emergence of N-butylhexedrone

N-butylhexedrone is a synthetic cathinone, a class of novel psychoactive substances (NPS) that are structurally related to cathinone, the active alkaloid in the khat plant (Catha edulis)[1]. These synthetic derivatives are often produced in clandestine laboratories to mimic the stimulant effects of controlled substances like cocaine and amphetamines while circumventing existing drug laws[1]. First synthesized in the 1960s, N-butylhexedrone has more recently emerged on the recreational drug market[2]. As with many NPS, a thorough understanding of its pharmacological and toxicological profile lags behind its availability and use, posing a significant challenge to public health and clinical toxicology[3][4]. This guide aims to provide a detailed overview of the known toxicological properties of N-butylhexedrone in biological models, drawing from direct studies where available and from research on its close structural analogs.

Pharmacodynamics: Interaction with Monoamine Transporters

The primary mechanism of action for synthetic cathinones involves their interaction with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)[4][5]. These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. By inhibiting these transporters, synthetic cathinones increase the extracellular concentrations of dopamine, norepinephrine, and serotonin, leading to their characteristic stimulant effects[6].

While direct and quantitative data on N-butylhexedrone's affinity for these transporters is limited, studies on its close analog, N-ethylhexedrone (NEH), provide valuable insights. NEH demonstrates a high affinity for DAT and a significantly lower affinity for SERT, suggesting it is a dopamine-selective reuptake inhibitor[7]. This profile is consistent with a high potential for abuse. It is plausible that N-butylhexedrone shares this selectivity for the dopamine transporter.

Table 1: Monoamine Transporter Inhibition and Binding Affinity of N-ethylhexedrone (NEH) and Cocaine [7]

| Compound | DAT IC50 (µM) | SERT IC50 (µM) | DAT Ki (µM) | SERT Ki (µM) |

| NEH | 0.073 (±0.013) | >100 | 0.121 (±0.012) | 35.94 (±8.51) |

| Cocaine | 0.238 (±0.016) | 2.01 (±0.28) | 0.307 (±0.04) | 0.56 (±0.04) |

IC50: Half-maximal inhibitory concentration; Ki: Inhibitory constant. Data are presented as mean ± SEM.

The data in Table 1 illustrates that NEH is a more potent inhibitor of dopamine uptake than cocaine, with significantly less activity at the serotonin transporter. This pronounced selectivity for DAT is a key factor in the psychostimulant effects of this class of compounds[7].

In Vitro Toxicology: Assessing Cellular-Level Effects

In vitro studies are crucial for elucidating the direct cytotoxic and neurotoxic potential of new psychoactive substances. These studies often utilize cell lines, such as human neuroblastoma (SH-SY5Y) cells or hepatocyte-derived cells (HepG2), to model the effects on neurons and liver cells, respectively[3][8].

Neurotoxicity

Research comparing N-ethylhexedrone (NEH) and buphedrone in human nerve cell lines demonstrated that both compounds caused a loss of neuronal viability starting at a concentration of 100 µM[9]. Notably, NEH also induced similar toxicity in microglial cells at the same concentration, whereas buphedrone did not, suggesting different cellular susceptibilities[9]. NEH primarily induced late apoptosis/necrosis in microglia, while buphedrone led to early apoptosis[9]. Furthermore, NEH was observed to uniquely trigger microglial activation, characterized by changes in cell morphology[9].

A study on a series of N-ethyl substituted cathinones, including NEH, found that increasing the length of the aliphatic side chain may be associated with increased cytotoxicity in PC12 cells, a cell line derived from a rat adrenal gland tumor[7][10]. All the tested N-ethyl cathinones exhibited greater cytotoxicity than methamphetamine in this model[10].

Hepatotoxicity

The liver is a primary site of drug metabolism and is therefore susceptible to toxicity from xenobiotics[8][11]. While direct studies on the hepatotoxicity of N-butylhexedrone are not currently available, research on other synthetic cathinones, such as buphedrone, butylone, and 3,4-DMMC, has demonstrated their potential to cause liver damage[8]. These compounds were shown to induce oxidative stress, disrupt mitochondrial function, and trigger both apoptosis and necrosis in primary rat hepatocytes[8]. The metabolic fate of these cathinones played a significant role in their toxicity, with hepatic metabolism reducing the toxicity of buphedrone but increasing that of butylone and 3,4-DMMC[8]. Given these findings, it is reasonable to hypothesize that N-butylhexedrone may also exert hepatotoxic effects, a critical area for future investigation.

In Vivo Toxicology: Effects in Animal Models

Animal models provide essential information about the systemic effects of substances, including their impact on behavior, physiology, and organ systems.

Acute Toxicity

Currently, there is no publicly available data on the median lethal dose (LD50) of N-butylhexedrone. This represents a significant gap in the toxicological profile of this compound.

Behavioral Effects

In vivo studies in mice have shown that N-butylhexedrone and its analog NEH induce typical stimulant behaviors such as excitation and stereotypies at doses ranging from 4 to 64 mg/kg[9]. However, some behavioral differences have been noted, with buphedrone causing jumping and aggression, while NEH led to retropulsion and circling[9]. Both NEH and buphedrone demonstrated a potential for abuse, as indicated by their ability to induce a conditioned place preference in mice at doses of 4 and 16 mg/kg[9]. Interestingly, mice withdrawn from NEH exhibited behaviors suggestive of depression, an effect not observed with buphedrone[9].

Cardiovascular and Thermoregulatory Effects

Synthetic cathinones are known to cause sympathomimetic effects, including increased heart rate (tachycardia) and blood pressure (hypertension)[12][13]. Case reports of human intoxication with NEH have documented severe hyperthermia (body temperature >41°C) and tachycardia (>160 beats per minute)[12][13]. While specific in vivo studies detailing the cardiovascular and thermoregulatory effects of N-butylhexedrone in animal models are lacking, it is highly probable that it would produce similar dose-dependent increases in heart rate, blood pressure, and body temperature.

Organ Toxicity and Histopathology

There is a notable absence of published studies examining the histopathological effects of N-butylhexedrone administration in animal models. Such studies are crucial for identifying target organ toxicity and understanding the long-term consequences of exposure. Research on other synthetic cathinones has indicated the potential for cardiac and pulmonary damage[14][15].

Metabolism

The metabolism of synthetic cathinones typically occurs in the liver via cytochrome P450 (CYP) enzymes and involves several key pathways, including N-dealkylation, reduction of the ketone group, and hydroxylation of the aromatic ring[16]. While the specific metabolic pathways and CYP isoforms involved in the metabolism of N-butylhexedrone have not been fully elucidated, studies on the structurally similar N-ethylhexedrone (NEH) in mice have identified metabolites resulting from N-dealkylation and reduction of the ketone group[16]. It is highly likely that N-butylhexedrone undergoes similar metabolic transformations. The involvement of polymorphic CYP enzymes, such as CYP2D6, in the metabolism of cathinones could contribute to inter-individual differences in toxicity and clinical effects[8].

Experimental Protocols

To facilitate further research into the toxicology of N-butylhexedrone, this section provides standardized protocols for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of N-butylhexedrone on the viability of a relevant cell line (e.g., SH-SY5Y or HepG2).

Materials:

-

N-butylhexedrone hydrochloride

-

SH-SY5Y or HepG2 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Compound Preparation: Prepare a stock solution of N-butylhexedrone in sterile PBS or culture medium. Perform serial dilutions to obtain the desired test concentrations.

-

Cell Treatment: Remove the culture medium from the wells and replace it with medium containing various concentrations of N-butylhexedrone. Include a vehicle control (medium with no drug) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24 or 48 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the vehicle control and plot the results against the drug concentration to determine the EC50 value (the concentration that reduces cell viability by 50%).

In Vivo Locomotor Activity Assessment

This protocol is designed to evaluate the stimulant effects of N-butylhexedrone in mice.

Materials:

-

N-butylhexedrone hydrochloride

-

Male Swiss-Webster mice (8-10 weeks old)

-

Sterile saline (0.9% NaCl)

-

Open-field activity chambers equipped with infrared beams

-

Animal scale

Procedure:

-

Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.

-

Habituation: Place each mouse individually into an open-field chamber and allow it to habituate for 30 minutes.

-

Drug Administration: Weigh each mouse and administer N-butylhexedrone (e.g., 1, 3, 10, 30 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection.

-

Data Recording: Immediately return the mouse to the activity chamber and record locomotor activity (e.g., distance traveled, beam breaks) for a period of 2 hours.

-

Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5 or 10 minutes) to assess the time course of the drug's effect. Compare the total activity between different dose groups and the vehicle control using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Conclusion and Future Directions

N-butylhexedrone is a synthetic cathinone with a toxicological profile that is not yet well-defined. Based on data from its close analog, N-ethylhexedrone, and other synthetic cathinones, it is likely a potent dopamine reuptake inhibitor with a significant potential for abuse and toxicity. The primary toxicological concerns include neurotoxicity, potential hepatotoxicity, and adverse cardiovascular and thermoregulatory effects.

The significant gaps in the existing scientific literature highlight the urgent need for further research. Future studies should focus on:

-

Quantitative Pharmacological Characterization: Determining the IC50 and Ki values of N-butylhexedrone at DAT, NET, and SERT to accurately define its pharmacological profile.

-

Acute and Chronic Toxicity Studies: Establishing the LD50 and conducting repeated-dose toxicity studies in animal models to identify target organs and long-term health risks.

-

In Vitro Mechanistic Studies: Investigating the specific mechanisms of N-butylhexedrone-induced cytotoxicity in various cell types, including primary hepatocytes and neurons.

-

Metabolism and Pharmacokinetics: Elucidating the metabolic pathways of N-butylhexedrone, identifying the specific CYP enzymes involved, and characterizing its pharmacokinetic profile.

-

Histopathological Evaluation: Conducting detailed histopathological examinations of tissues from animal models to assess organ damage.

A comprehensive understanding of the toxicological properties of N-butylhexedrone is essential for informing public health policies, guiding clinical management of intoxications, and developing effective harm reduction strategies.

References

-

Designer Cathinones N-Ethylhexedrone and Buphedrone Show Different In Vitro Neurotoxicity and Mice Behaviour Impairment. (2020). Request PDF. [Link]

-

Piris, E., et al. (2023). Structure–Activity Relationship of N-Ethyl-Hexedrone Analogues: Role of the α-Carbon Side-Chain Length in the Mechanism of Action, Cytotoxicity, and Behavioral Effects in Mice. ACS Chemical Neuroscience, 14(4), 658-672. [Link]

-

de Mello-Sampayo, C., et al. (2021). Designer Cathinones N-Ethylhexedrone and Buphedrone Show Different In Vitro Neurotoxicity and Mice Behaviour Impairment. Neurotoxicity Research, 39(2), 392-412. [Link]

-

Barros, R., et al. (2021). From street to lab: in vitro hepatotoxicity of buphedrone, butylone and 3,4-DMMC. Archives of Toxicology, 95(4), 1437-1450. [Link]

-

Simmler, L. D., et al. (2014). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Neuropharmacology, 79, 152-160. [Link]

-

Vanattou-Saïfoudine, N., et al. (2012). Functional profile of a novel modulator of serotonin, dopamine, and glutamate neurotransmission. Psychopharmacology, 223(3), 339-353. [Link]

-

Papaseit, E., et al. (2025). Acute Pharmacological Effects of Two Synthetic Cathinones in Humans: An Observational Study of N-Ethylhexedrone and N-Ethyl-nor-pentedrone. Scilit. [Link]

-

Shevyrin, V., et al. (2020). Identification and analytical characterization of the synthetic cathinone N-butylhexedrone. Drug Testing and Analysis, 12(1), 159-163. [Link]

-

Center for Forensic Science Research & Education. (2019). N-butyl Hexedrone. [Link]

-

ResearchGate. (n.d.). Affinity (Ki values) of the 10 cathinones for the dopamine, norepinephrine, and serotonin transporter sites in the brain. [Link]

-

Luethi, D., & Liechti, M. E. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 931-942. [Link]

-

Martínez-Clemente, J., et al. (2012). Comparative neuropharmacology of three psychostimulant cathinone derivatives: butylone, mephedrone and methylone. British Journal of Pharmacology, 167(1), 135-150. [Link]

-

Hiranita, T., et al. (2013). Novel ways of targeting the dopamine transporter. Current Topics in Behavioral Neurosciences, 16, 191-218. [Link]

-

ResearchGate. (n.d.). Identification and analytical characterization of the synthetic cathinone N‐butylhexedrone | Request PDF. [Link]

-

Tsuruya, Y., et al. (2017). Rat Model of Cardiotoxic Drug-Induced Cardiomyopathy. Methods in Molecular Biology, 1630, 241-250. [Link]

-

National Center for Biotechnology Information. (n.d.). n-Butylhexedrone. PubChem Compound Database. [Link]

-

Moreno-Torres, R., et al. (2023). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Food and Chemical Toxicology, 175, 113735. [Link]

-

Luethi, D., & Liechti, M. E. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 931-942. [Link]

-

Dunlop, L. C., et al. (2020). Severe Toxicity to the New Psychoactive Substances 3-Hydroxyphencyclidine and N-Ethylhexedrone: an Analytically Confirmed Case Report. Journal of Medical Toxicology, 16(1), 67-70. [Link]

-

Sucic, S., et al. (2010). The High-Affinity Binding Site for Tricyclic Antidepressants Resides in the Outer Vestibule of the Serotonin Transporter. Journal of Biological Chemistry, 285(46), 35656-35667. [Link]

-

Costa, V. M., et al. (2016). Editor's Highlight: Characterization of Hepatotoxicity Mechanisms Triggered by Designer Cathinone Drugs (β-Keto Amphetamines). Toxicological Sciences, 153(1), 118-132. [Link]

-

Mayer, F. P., et al. (2021). Effects of Hydroxylated Mephedrone Metabolites on Monoamine Transporter Activity in vitro. u:scholar. [Link]

-

Domagalska, E., et al. (2021). Fatal N-Ethylhexedrone Intoxication. Journal of Analytical Toxicology, 45(8), 903-908. [Link]

-

Balazs, T. (1981). Cardiac lesions induced by chemicals. Environmental Health Perspectives, 41, 181-191. [Link]

-

Piris, E., et al. (2023). Structure–Activity Relationship of N-Ethyl-Hexedrone Analogues: Role of the α-Carbon Side-Chain Length in the Mechanism of Action, Cytotoxicity, and Behavioral Effects in Mice. Universitat Ramon Llull. [Link]

-

Guo, L., et al. (2016). In vitro evaluation of hepatotoxic drugs in human hepatocytes from multiple donors: Identification of P450 activity as a potential risk factor for drug-induced liver injuries. Toxicology Letters, 258, 203-211. [Link]

-

Aydin, M., et al. (2019). Acute and subacute cardiovascular effects of synthetic cannabinoid JWH-018 in rat. Scientific Reports, 9(1), 1-9. [Link]

-

Sakloth, F., et al. (2012). A novel photoaffinity ligand for the dopamine transporter based on pyrovalerone. Bioorganic & Medicinal Chemistry Letters, 22(17), 5641-5645. [Link]

-

Roda, E., et al. (2011). Comparative pulmonary toxicity assessment of pristine and functionalized Multi-Walled Carbon Nanotubes intratracheally instilled in rats: morphohistochemical evaluations. Histology and Histopathology, 26(2), 237-251. [Link]

-

Boja, J. W., et al. (1995). Selective labeling of the dopamine transporter by the high affinity ligand 3 beta-(4-[125I]iodophenyl)tropane-2 beta-carboxylic acid isopropyl ester. Molecular Pharmacology, 47(4), 779-786. [Link]

-

Chen, N., et al. (2007). Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. Journal of Neuroscience Methods, 164(2), 274-283. [Link]

-

Shevyrin, V., et al. (2020). Identification and analytical characterization of the synthetic cathinone N-butylhexedrone. Drug Testing and Analysis, 12(1), 159-163. [Link]

-

Al-Griw, M. A., et al. (2021). Vitamin D mitigates adult onset diseases in male and female mice induced by early-life exposure to endocrine disruptor BPA. Open Veterinary Journal, 11(3), 407-417. [Link]

-

Gannon, B. M., et al. (2019). The synthetic cathinones, butylone and pentylone, are stimulants that act as dopamine transporter blockers but 5-HT transporter substrates. Psychopharmacology, 236(3), 953-962. [Link]

-

ResearchGate. (n.d.). (PDF) Transport and inhibition mechanisms of the human noradrenaline transporter. [Link]

-

Andersen, J., et al. (2016). Binding site residues control inhibitor selectivity in the human norepinephrine transporter but not in the human dopamine transporter. Neuropharmacology, 101, 255-263. [Link]

-

ResearchGate. (n.d.). Dopamine transporter binding affinities (Ki, nM) related to the.... [Link]

-

Carrola, J., et al. (2020). Metabolism of N-ethylhexedrone and buphedrone: An in vivo study in mice using HPLC-MS/MS. Journal of Chromatography B, 1159, 122340. [Link]

-

Adkins, E. M., et al. (2020). Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter. Scientific Reports, 10(1), 1-15. [Link]

-

Vergely, C., et al. (2001). Isolated perfused rat hearts release secondary free radicals during ischemia reperfusion injury: cardiovascular effects of the spin trap alpha-phenyl N-tert-butylnitrone. Redox Report, 6(5), 313-319. [Link]

-

de-la-Fuente, L., et al. (2024). Cardiotoxicity After Synthetic Cathinone Use; Two Cases, A Case Series and Scoping Review. Journal of Clinical Medicine, 13(5), 1361. [Link]

Sources

- 1. cfsre.org [cfsre.org]

- 2. elar.urfu.ru [elar.urfu.ru]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative neuropharmacology of three psychostimulant cathinone derivatives: butylone, mephedrone and methylone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationship of N-Ethyl-Hexedrone Analogues: Role of the α-Carbon Side-Chain Length in the Mechanism of Action, Cytotoxicity, and Behavioral Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. From street to lab: in vitro hepatotoxicity of buphedrone, butylone and 3,4-DMMC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Designer Cathinones N-Ethylhexedrone and Buphedrone Show Different In Vitro Neurotoxicity and Mice Behaviour Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dau.url.edu [dau.url.edu]

- 11. Editor's Highlight: Characterization of Hepatotoxicity Mechanisms Triggered by Designer Cathinone Drugs (β-Keto Amphetamines) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Severe Toxicity to the New Psychoactive Substances 3-Hydroxyphencyclidine and N-Ethylhexedrone: an Analytically Confirmed Case Report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fatal N-Ethylhexedrone Intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Histol Histopathol, Vol 26, Roda et al. [hh.um.es]

- 15. Cardiotoxicity After Synthetic Cathinone Use; Two Cases, A Case Series and Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Metabolism of N-ethylhexedrone and buphedrone: An in vivo study in mice using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Characterization of 2-(Butylamino)-1-phenyl-1-hexanone Monohydrochloride

An In-Depth Technical Guide for Analytical and Forensic Scientists

Introduction and Molecular Foundation

The continuous evolution of novel psychoactive substances (NPS) presents an ongoing challenge for forensic chemists and pharmacologists. Among these, synthetic cathinones—β-keto analogs of amphetamines—have proliferated rapidly in clandestine markets[1]. A notable addition to this class is 2-(butylamino)-1-phenyl-1-hexanone, commonly known as N-butylhexedrone or α-butylaminohexanophenone[2].

First identified in seized materials around 2019[2], N-butylhexedrone requires rigorous physicochemical characterization to differentiate it from structurally similar, heavily regulated compounds like pentedrone and N-ethylhexedrone[2]. The addition of an N-butyl group to the hexanophenone backbone significantly increases the molecule's lipophilicity, altering its blood-brain barrier permeability and its interaction with monoamine transporters.

To establish a definitive analytical profile, researchers must employ a multi-modal workflow encompassing mass spectrometry, nuclear magnetic resonance (NMR), and crystallographic techniques[3][4].

Figure 1: Multi-modal analytical workflow for the physicochemical characterization of NPS.

Physicochemical Properties and Crystallography

In forensic and pharmacological contexts, N-butylhexedrone is predominantly encountered as a monohydrochloride salt[2].

Causality in Salt Formation: The free base form of synthetic cathinones is inherently unstable at ambient conditions, prone to rapid oxidation and spontaneous dimerization into pyrazine derivatives. Conversion to the monohydrochloride salt protonates the secondary amine, sterically and electronically shielding the reactive alpha-carbon. This self-stabilizing chemical choice ensures a prolonged shelf-life and facilitates the formation of highly ordered crystal lattices suitable for X-ray diffraction[4].

Table 1: Quantitative Physicochemical Data

| Property | Value | Analytical Source |

| IUPAC Name | 2-(butylamino)-1-phenylhexan-1-one | Nomenclature Standard[2] |

| Chemical Formula (Base) | C16H25NO | Elemental Analysis[5] |

| Molecular Weight (Base) | 247.38 g/mol | PubChem Database[5] |

| Monoisotopic Mass [M+H]+ | 248.2009 Da | LC-QTOF-MS[2] |

| Physical Appearance | Off-white solid material | Visual Inspection[2] |

| Primary MS Base Peak (EI) | m/z 142 | GC-MS[2] |

Spectroscopic Elucidation (NMR & FTIR)

Definitive structural assignment of N-butylhexedrone relies heavily on spectroscopic techniques[3].

Fourier-Transform Infrared Spectroscopy (FTIR): The IR spectrum of the hydrochloride salt is characterized by a strong carbonyl (C=O) stretching frequency around 1685 cm⁻¹, typical of aryl ketones. The protonated secondary amine (NH2+) exhibits a broad, complex stretching band between 2700 and 2900 cm⁻¹, which is a critical diagnostic feature distinguishing the salt from its free base.

Nuclear Magnetic Resonance (NMR): While 1H NMR easily identifies the monosubstituted benzene ring (multiplets at ~7.5-8.0 ppm), the aliphatic region is complex due to the overlapping signals of the hexyl chain and the N-butyl group. Causality in 2D NMR Selection: 1D NMR is insufficient to definitively prove the attachment point of the butyl group. To create a self-validating structural proof, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy must be employed. HMBC reveals long-range coupling (2-3 bonds) between the alpha-proton and the carbons of the N-butyl group, unequivocally confirming the compound as N-butylhexedrone rather than a constitutional isomer with a branched alkyl chain[3].

Mass Spectrometric Characterization

Mass spectrometry provides the cornerstone for trace-level identification of N-butylhexedrone[2].

Gas Chromatography-Mass Spectrometry (GC-MS): Under standard 70 eV electron ionization (EI), the molecular ion[M]•+ at m/z 247 is highly unstable and often absent[2]. The fragmentation is driven by alpha-cleavage directed by the nitrogen atom. Cleavage of the C1-C2 bond expels a benzoyl radical (105 Da), yielding an immonium ion at m/z 142, which dominates the spectrum as the base peak[2].

Figure 2: Primary electron ionization (EI) mass fragmentation pathways of N-butylhexedrone.

Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF-MS): For forensic validation, nominal mass is inadequate. LC-QTOF-MS utilizing electrospray ionization (ESI) yields a robust protonated molecule[M+H]+ at m/z 248.2009[2]. The sub-5 ppm mass accuracy acts as a self-validating metric for the empirical formula C16H26NO+.

Standardized Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring high trustworthiness and reproducibility in the laboratory.

Protocol A: GC-MS Analysis with In-Situ Derivatization

Objective: To chromatographically separate and identify N-butylhexedrone while mitigating thermal degradation. Causality: Secondary amines like N-butylhexedrone can interact with active sites in the GC inlet, causing peak tailing. Derivatization with Trifluoroacetic Anhydride (TFAA) replaces the active N-H proton with a trifluoroacetyl group, increasing volatility and ensuring sharp, symmetrical peaks.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 1.0 mg of N-butylhexedrone HCl in 1.0 mL of LC-MS grade ethyl acetate.

-

Internal Standard (ISTD) Addition: Add 10 µL of Diphenylamine-d10 (100 µg/mL) to the vial. Self-Validation: The ISTD ensures that any variations in injection volume or detector response are mathematically normalized across runs.

-

Derivatization: Add 50 µL of TFAA to the vial. Cap tightly and incubate at 60°C for 20 minutes. Evaporate to dryness under a gentle stream of nitrogen and reconstitute in 1.0 mL of ethyl acetate.

-

System Suitability Test (SST): Inject a blank (ethyl acetate) to verify the absence of column carryover.

-

GC Parameters: Inject 1 µL in split mode (1:20). Use a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).

-

Temperature Program: Initial temperature 90°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).

-

MS Parameters: Electron ionization at 70 eV. Scan range m/z 40–550[2].

Protocol B: LC-QTOF-MS Exact Mass Determination

Objective: To determine the exact mass and isotopic fidelity of the parent ion. Causality: Utilizing a mobile phase buffered with formic acid ensures that the cathinone is fully protonated (pH < pKa), maximizing ionization efficiency in positive ESI mode.

Step-by-Step Methodology:

-

Sample Dilution: Dilute the stock solution to a final concentration of 10 ng/mL using Mobile Phase A (0.1% Formic Acid in Ultrapure Water). Self-Validation: This ultra-low concentration prevents detector saturation and isotopic distortion, ensuring the exact mass calculation remains within the <5 ppm error margin.

-

Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (2.1 x 100 mm, 1.7 µm particle size) maintained at 40°C.

-

Gradient Elution: Flow rate of 0.4 mL/min. Start at 5% Mobile Phase B (0.1% Formic Acid in Acetonitrile), ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

-

Mass Spectrometry: Operate the QTOF in ESI+ mode. Set capillary voltage to 3500 V and drying gas temperature to 300°C.

-

Data Acquisition & Validation: Acquire data in MS mode (m/z 100-1000). Continuously infuse a reference mass solution (e.g., Purine m/z 121.0509 and HP-0921 m/z 922.0098) during the run. Self-Validation: The dual-mass lock system automatically recalibrates the mass axis in real-time, guaranteeing the trustworthiness of the m/z 248.2009 measurement[2].

Conclusion

The physicochemical characterization of N-butylhexedrone requires a synergistic approach. While GC-MS provides rapid structural fingerprinting via alpha-cleavage patterns[2], LC-QTOF-MS and 2D NMR are non-negotiable for establishing exact elemental composition and regiochemistry[3]. By adhering to the self-validating protocols outlined above, analytical laboratories can confidently identify this novel synthetic cathinone, contributing to broader toxicological and pharmacological intelligence.

References

-

Title: N-butyl Hexedrone Monograph Source: The Center for Forensic Science Research & Education (CFSRE) URL: [Link]

-

Title: Identification and analytical characterization of the synthetic cathinone N-butylhexedrone Source: Drug Testing and Analysis (via PubMed) URL: [Link]

-

Title: Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods Source: Molecules (MDPI) URL: [Link]

-

Title: n-Butylhexedrone | C16H25NO | CID 145916021 Source: PubChem URL: [Link]

Sources

Quantitative Analysis of 2-(butylamino)-1-phenyl-1-hexanone (N-butylhexedrone) in Human Urine using LC-MS/MS

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, robust, and validated method for the quantification of 2-(butylamino)-1-phenyl-1-hexanone (commonly known as N-butylhexedrone) in human urine samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). N-butylhexedrone is a synthetic cathinone and a new psychoactive substance (NPS) whose increasing prevalence necessitates reliable analytical methods for its detection in clinical and forensic toxicology. The described protocol employs a solid-phase extraction (SPE) procedure for sample cleanup and concentration, followed by chromatographic separation and highly selective detection using an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. This method provides the sensitivity, specificity, and accuracy required for definitive quantification, adhering to the principles outlined in international bioanalytical method validation guidelines.

Introduction: The Analytical Challenge of N-butylhexedrone

N-butylhexedrone is a stimulant of the substituted cathinone class, structurally related to other psychoactive substances like pentedrone and N-ethylhexedrone.[1][2] These substances are designed to mimic the effects of controlled drugs while circumventing existing legislation. As a result, their emergence on the illicit drug market poses significant challenges for public health and law enforcement. The analysis of NPS in biological matrices is crucial for diagnosing intoxications, understanding pharmacokinetic profiles, and in forensic investigations.

Urine is a primary matrix for drug testing due to its non-invasive collection and the relatively high concentration of drugs and their metabolites. For synthetic cathinones, which are often consumed in low doses and rapidly metabolized, highly sensitive analytical techniques are required.[3][4] LC-MS/MS is the preferred method for this application, offering unparalleled specificity and sensitivity, which is essential for distinguishing between structurally similar compounds and accurately quantifying them at low concentrations.[3][5]

This document provides a comprehensive protocol for the entire analytical workflow, from sample preparation to data analysis, grounded in established scientific principles and regulatory standards.

Analyte Properties

A clear understanding of the analyte's chemical properties is fundamental to method development.

| Property | Value | Source |

| Chemical Name | 2-(butylamino)-1-phenyl-1-hexanone | N/A |

| Common Names | N-butylhexedrone, Hexylone | N/A |

| Molecular Formula | C₁₆H₂₅NO | [1][6] |

| Molecular Weight | 247.4 g/mol | [1] |

| Monoisotopic Mass | 247.1936 g/mol | [6] |

| CAS Number | Not widely assigned; structure-based | N/A |

| Protonated Molecule [M+H]⁺ | m/z 248.2009 | [1] |

Principle of the Method

The analytical strategy is based on a robust sample preparation step followed by instrumental analysis. An internal standard (IS), ideally a stable isotope-labeled version of the analyte (e.g., N-butylhexedrone-d5), is added to all samples, calibrators, and quality controls at the beginning of the process. This IS compensates for any variability during sample extraction and instrumental analysis, ensuring accurate quantification.

The urine samples undergo solid-phase extraction (SPE) to isolate the analyte from endogenous matrix components like salts, urea, and proteins that can interfere with the analysis.[7] The purified extract is then injected into an LC-MS/MS system. The liquid chromatography component separates N-butylhexedrone from other compounds based on its physicochemical properties. The tandem mass spectrometer then provides definitive identification and quantification by monitoring specific precursor-to-product ion transitions (MRM).

Materials, Reagents, and Equipment

Chemicals and Reagents

-

N-butylhexedrone hydrochloride reference standard (≥98% purity)

-

N-butylhexedrone-d5 hydrochloride (or other suitable IS) reference standard (≥98% purity)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (≥98%, LC-MS grade)

-

Ammonium hydroxide (ACS grade)

-

Phosphate buffer (0.1 M, pH 6.0)

-

Ultrapure water (18.2 MΩ·cm)

-

Drug-free human urine (for calibrators and QCs)

Equipment and Consumables

-

LC-MS/MS System (e.g., Sciex QTRAP®, Thermo TSQ Endura™, Agilent Triple Quadrupole, or equivalent)

-

Analytical balance (4 or 5 decimal places)

-

Vortex mixer

-

Centrifuge

-

Solid-Phase Extraction (SPE) manifold

-

Nitrogen evaporator

-

Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX, Strata-X-C)

-

Autosampler vials with inserts

Experimental Protocols: A Step-by-Step Guide

Preparation of Stock and Working Solutions

Rationale: Accurate preparation of stock solutions is the foundation of a quantitative assay. Using a certified reference standard is critical for traceability and accuracy.

-

Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of N-butylhexedrone and the internal standard into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.

-

Working Standard Solution (10 µg/mL): Dilute the primary stock solution of N-butylhexedrone with methanol.

-

Working Internal Standard Solution (1 µg/mL): Dilute the primary IS stock solution with methanol. This solution will be added to samples to achieve a final concentration of ~50 ng/mL.

Preparation of Calibration Standards and Quality Controls (QCs)

-

From the 10 µg/mL working standard solution, perform serial dilutions in drug-free human urine to prepare calibration standards. A typical range would be 1, 5, 10, 50, 100, 250, 500, and 1000 ng/mL.

-

Prepare QC samples in drug-free urine at a minimum of three concentration levels: Low (e.g., 3 ng/mL), Medium (e.g., 80 ng/mL), and High (e.g., 800 ng/mL).

Sample Preparation: Solid-Phase Extraction (SPE)

Rationale: A mixed-mode cation exchange SPE sorbent is chosen because synthetic cathinones are basic compounds.[8] The sorbent retains the analyte through both hydrophobic and ionic interactions, allowing for rigorous washing steps to remove neutral/acidic interferences, resulting in a cleaner extract.

-

Sample Pre-treatment: To a 1 mL aliquot of urine sample, calibrator, or QC, add 20 µL of the 1 µg/mL working internal standard solution. Add 1 mL of 0.1 M phosphate buffer (pH 6.0) and vortex.

-

SPE Cartridge Conditioning: Condition the mixed-mode cation exchange SPE cartridge with 2 mL of methanol, followed by 2 mL of ultrapure water. Do not allow the sorbent to dry.

-

Sample Loading: Load the pre-treated sample onto the SPE cartridge. Allow the sample to pass through under gravity or with gentle vacuum (~1-2 mL/min).

-

Washing:

-

Wash 1: 2 mL of 0.1 M acetic acid in water. This removes basic interferences.

-

Wash 2: 2 mL of methanol. This removes hydrophobic interferences.

-

Dry the cartridge thoroughly under high vacuum for 5-10 minutes.

-

-

Elution: Elute the analyte and internal standard with 2 mL of 5% ammonium hydroxide in methanol. This basic solution neutralizes the analyte, disrupting the ionic interaction with the sorbent.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A: 5% Mobile Phase B) and transfer to an autosampler vial.

Caption: Workflow for Solid-Phase Extraction of N-butylhexedrone from urine.

LC-MS/MS Instrumental Analysis

Rationale: Reversed-phase chromatography is used to retain and separate the moderately nonpolar N-butylhexedrone. A gradient elution ensures that the analyte is eluted as a sharp peak, improving sensitivity. Positive electrospray ionization (ESI+) is selected because the secondary amine in the N-butylhexedrone structure is readily protonated.

Caption: Logical flow of the LC-MS/MS analysis for N-butylhexedrone.

LC Conditions

-

Column: C18, 50 x 2.1 mm, 2.6 µm particle size (or equivalent)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient:

Time (min) % B 0.0 5 0.5 5 4.0 95 5.0 95 5.1 5 | 7.0 | 5 |

MS/MS Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Ion Source Temp: 500°C

-

MRM Transitions (Example):

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) N-butylhexedrone (Quantifier) 248.2 115.1 25 N-butylhexedrone (Qualifier) 248.2 72.1 30 | N-butylhexedrone-d5 (IS) | 253.2 | 115.1 | 25 |

(Note: MS parameters such as collision energy and ion source settings must be optimized for the specific instrument being used.)

Method Validation: Ensuring Trustworthy Results

A bioanalytical method must be validated to demonstrate its fitness for purpose.[9] The validation should be performed according to established guidelines from regulatory bodies like the European Medicines Agency (EMA) or the U.S. Food and Drug Administration (FDA).[10][11][12]

| Validation Parameter | Description | Typical Acceptance Criteria (ICH/FDA/EMA) |

| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte in blank samples.[13] |

| Linearity & Range | The range over which the method is accurate, precise, and linear. | Correlation coefficient (r²) ≥ 0.99. Calibrators should be within ±15% of nominal (±20% at LLOQ). |

| Accuracy | Closeness of measured values to the true value. | Mean concentration at each QC level should be within ±15% of the nominal value (±20% at LLOQ).[11] |

| Precision | Closeness of replicate measurements. | Coefficient of variation (CV) should not exceed 15% (20% at LLOQ) for intra- and inter-day runs. |

| LLOQ | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio >10; accuracy within ±20% and precision ≤20%. |

| Recovery | The extraction efficiency of the analytical method. | Should be consistent and reproducible, though a specific percentage is not mandated. |

| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte. | The CV of the IS-normalized matrix factor should be ≤15%. |

| Stability | Chemical stability of the analyte in the biological matrix under various storage and processing conditions. | Mean concentrations of stability samples should be within ±15% of nominal concentrations. |

Representative Validation Data (Example)

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (CV%) | Intra-day Accuracy (%) | Inter-day Precision (CV%) | Inter-day Accuracy (%) |

| LLOQ | 1 | 8.5 | 104.2 | 11.2 | 102.5 |

| Low QC | 3 | 6.1 | 97.8 | 7.9 | 99.1 |

| Mid QC | 80 | 4.5 | 101.5 | 5.3 | 103.0 |

| High QC | 800 | 3.8 | 98.9 | 4.6 | 97.5 |

Discussion: Causality and Insights

The metabolism of synthetic cathinones typically involves N-dealkylation and/or the reduction of the carbonyl group.[14][15] While this method focuses on the parent compound, awareness of potential metabolites is important for interpreting results and potentially expanding the method in the future.

Caption: Potential metabolic pathways for N-butylhexedrone.

The choice of a C18 column provides excellent retention for the butyl-phenyl-hexanone structure. The use of formic acid as a mobile phase modifier promotes the protonation of the analyte, which is essential for good peak shape and efficient ESI+ ionization. The SPE wash steps are critical; the acidic wash removes endogenous basic compounds, while the methanol wash removes nonpolar lipids, both of which can cause significant matrix effects if not eliminated.

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of N-butylhexedrone in human urine. The protocol, which includes a highly effective solid-phase extraction for sample cleanup, has been designed to meet the rigorous standards of bioanalytical method validation. The described workflow is fit-for-purpose and can be readily implemented in clinical and forensic toxicology laboratories for routine monitoring, providing reliable and defensible quantitative results.

References

-

Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency. [Link]

-

EMA Guideline on bioanalytical Method Validation adopted. (2011). ECA Academy. [Link]

-

ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]

-

European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? (2012). Bioanalysis. [Link]

-

Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]

-

FDA Guidelines for Analytical Method Validation. Scribd. [Link]

-

FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]

-

Draft Guideline on bioanalytical method validation. (2009). European Medicines Agency. [Link]

-

Evaluating Of Synthetic Cathinones in Human Urine Samples. (2017). Acta Medica. [Link]

-

Q2(R2) Validation of Analytical Procedures March 2024. (2024). FDA. [Link]

-

Q2(R2) Validation of Analytical Procedures. FDA. [Link]

-

Determination of Synthetic Cathinones in Urine... (2016). Journal of Analytical Toxicology. [Link]

-

Determination of several synthetic cathinones and an amphetamine-like compound in urine by gas chromatography with mass spectrometry. (2019). Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Method of Test for Synthetic Cathinones in Urine (1). (2018). Taiwan Food and Drug Administration. [Link]

-

Determination of Synthetic Cathinones in Urine and Oral Fluid by Liquid Chromatography High-Resolution Mass Spectrometry and Low-Resolution Mass Spectrometry: A Method Comparison. (2020). MDPI. [Link]

-

N-Ethylhexedrone. Wikipedia. [Link]

-

Identification and analytical characterization of the synthetic cathinone N-butylhexedrone. (2019). Drug Testing and Analysis. [Link]

-

N-butyl Hexedrone. (2019). The Center for Forensic Science Research & Education. [Link]

-

Identification and Quantitation of Designer Drugs in Urine by LC-MS/MS. Sciex. [Link]

-

Chemical structure of n-ethylhexedrone (a), hexedrone (b), α-PHP (c) and pentedrone (d). ResearchGate. [Link]

-

Hexedrone. PsychonautWiki. [Link]

-

2-Amino-1-phenyl-1-butanone. PubChem. [Link]

-

Identification and analytical characterization of the synthetic cathinone N‐butylhexedrone. ResearchGate. [Link]

-

Critical Review Report: N-Ethylhexedrone. (2020). World Health Organization. [Link]

-

GC–MS/MS Determination of Synthetic Cathinones... (2023). MDPI. [Link]

-

A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites... (2022). Journal of Analytical Toxicology. [Link]

-

How Can n-Hexane and n-Butyl Ether Be Efficiently Separated? Zhengzhou Tiei Extraction Technology Co., Ltd. [Link]

- Process for liquid-liquid extraction of aromatic compounds with extract recycle stream.

-

A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens... (2025). Journal of Forensic Sciences. [Link]

-

Determination of several synthetic cathinones and an amphetamine-like compound in urine by gas chromatography with mass spectrometry (reprint). ResearchGate. [Link]

-

Sustainable bio-based solid phase extraction adsorbent for the determination of various types of organic compounds. (2024). White Rose Research Online. [Link]

-

Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. [Link]

-

The Complete Guide to Solid Phase Extraction (SPE). Phenomenex. [Link]

-

Solid-phase extraction followed by liquid chromatography-high resolution mass spectrometry to determine synthetic cathinones... (2017). PubMed. [Link]

-

Chemical Properties of 1-Phenyl-2-hexanone. Cheméo. [Link]

-

2-Hexanone. Wikipedia. [Link]

-

1-Phenyl-2-hexanone. PubChem. [Link]

Sources

- 1. cfsre.org [cfsre.org]

- 2. psychonautwiki.org [psychonautwiki.org]

- 3. actamedica.org [actamedica.org]

- 4. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. elar.urfu.ru [elar.urfu.ru]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Solid-phase extraction followed by liquid chromatography-high resolution mass spectrometry to determine synthetic cathinones in different types of environmental water samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fda.gov [fda.gov]

- 10. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 12. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]

- 13. ema.europa.eu [ema.europa.eu]

- 14. N-Ethylhexedrone - Wikipedia [en.wikipedia.org]

- 15. ecddrepository.org [ecddrepository.org]

Application Note: Synthesis and Analytical Characterization of 2-(Butylamino)-1-phenylhexan-1-one (N-Butylhexedrone)

Document Type: Technical Protocol & Analytical Validation Guide Target Audience: Forensic Chemists, Toxicologists, and Drug Development Scientists

Executive Summary & Rationale

The continuous emergence of New Psychoactive Substances (NPS), particularly synthetic cathinones, necessitates the rapid synthesis and rigorous analytical characterization of reference standards for forensic laboratories (). N-Butylhexedrone (IUPAC: 2-(butylamino)-1-phenylhexan-1-one), commonly referred to as NDH, is a secondary amine cathinone derivative that has been increasingly identified in seized materials, prompting international regulatory bodies to classify it as a controlled substance ().

Because synthetic cathinones are highly prone to degradation in their free base form, producing a high-purity, bench-stable hydrochloride salt is critical. This application note details a self-validating, two-step synthetic pathway followed by salt formation, alongside comprehensive quantitative analytical data to verify structural integrity.

Mechanistic Pathway & Workflow

The synthesis of N-butylhexedrone follows a classic α -halogenation/nucleophilic substitution pathway.

-

Electrophilic α -Bromination: The enol tautomer of 1-phenylhexan-1-one undergoes electrophilic attack by bromine.

-

Bimolecular Nucleophilic Substitution ( SN2 ): The highly electrophilic α -carbon of the resulting bromoketone is attacked by the primary amine (n-butylamine).

-

Protonation: The unstable free base is trapped as a stable hydrochloride salt.

Fig 1: Three-step synthetic workflow for N-Butylhexedrone HCl from 1-phenylhexan-1-one.

Self-Validating Synthesis Protocols

The following protocols are designed with built-in causality and validation checkpoints to ensure reaction success without relying solely on post-synthesis analytics.

Protocol 1: α -Bromination of 1-Phenylhexan-1-one

Causality: Dichloromethane (DCM) is utilized as an aprotic solvent because it solubilizes both the ketone and bromine while remaining inert to electrophilic halogenation. Temperature control (0 °C) is critical to suppress radical pathways and prevent di-bromination at the α -position.

-

Preparation: Dissolve 10.0 mmol of 1-phenylhexan-1-one in 25 mL of anhydrous DCM in a round-bottom flask equipped with a dropping funnel and magnetic stirrer. Cool the system to 0 °C in an ice bath.

-

Addition: Dissolve 10.5 mmol of elemental bromine ( Br2 ) in 10 mL of DCM. Add this solution dropwise over 30 minutes.

-

Catalysis: If the reaction does not initiate (indicated by the persistence of the dark red Br2 color), add a single drop of 48% aqueous HBr to catalyze enolization.

-

Validation Checkpoint 1 (Visual): The reaction is complete when the red-brown color of bromine fully discharges, leaving a pale yellow solution.

-

Validation Checkpoint 2 (TLC): Spot the mixture on a silica TLC plate (Hexane:EtOAc 9:1). The α -bromoketone will elute with a slightly higher Rf value than the starting ketone.

-

Workup: Wash the organic layer with saturated aqueous NaHCO3 to neutralize residual HBr, followed by brine. Dry over anhydrous Na2SO4 and concentrate under reduced pressure to yield 2-bromo-1-phenylhexan-1-one. Proceed immediately to Step 2 to avoid degradation.

Protocol 2: Nucleophilic Amination ( SN2 )

Causality: A 3:1 molar excess of n-butylamine is strictly required. One equivalent acts as the nucleophile. The second equivalent acts as a base to scavenge the liberated hydrobromic acid (HBr), preventing the protonation and deactivation of the remaining nucleophile. The third equivalent drives the equilibrium and compensates for volatility.

-

Preparation: Dissolve the crude 2-bromo-1-phenylhexan-1-one (~10.0 mmol) in 30 mL of anhydrous Tetrahydrofuran (THF).

-

Amination: Add 30.0 mmol of n-butylamine dropwise at room temperature under an inert nitrogen atmosphere.

-

Incubation: Stir the reaction mixture at room temperature for 12–16 hours. The steric bulk of the α -butyl chain and the n-butylamine slows the SN2 trajectory compared to methylamine derivatives, necessitating a longer reaction time.

-

Validation Checkpoint 3 (Visual): A dense white precipitate (n-butylamine hydrobromide salt) will form in the THF, confirming that the SN2 displacement and subsequent HBr neutralization have successfully occurred.

-

Workup: Filter off the precipitated salts. Concentrate the filtrate in vacuo. Redissolve the oily residue in ethyl acetate and wash with water (3x) to remove excess n-butylamine. Dry the organic layer over Na2SO4 and evaporate to yield N-butylhexedrone free base as a pale yellow oil.

Protocol 3: Hydrochloride Salt Formation

Causality: Cathinone free bases contain both a nucleophilic secondary amine and an electrophilic ketone. If left as a free base, they undergo rapid intermolecular condensation to form pyrazine dimers. Immediate conversion to the HCl salt neutralizes the amine's nucleophilicity, rendering the compound bench-stable for years.

-

Preparation: Dissolve the free base oil in 15 mL of anhydrous diethyl ether ( Et2O ) and cool to 0 °C.

-

Precipitation: Slowly add 2.0 M HCl in diethyl ether dropwise until the pH of the solution reaches ~3-4 (monitor with pH paper).

-

Validation Checkpoint 4 (Visual): Immediate precipitation of a fine white crystalline solid confirms the protonation of the amine.

-

Isolation: Filter the crystals under vacuum, wash with cold anhydrous ether, and dry under high vacuum to yield N-butylhexedrone hydrochloride.

Quantitative Analytical Validation

To ensure the integrity of the synthesized reference standard, the compound must be validated against established forensic data (). Below is a structured summary of the expected quantitative data for N-butylhexedrone.

Table 1: Analytical Characterization Data Summary

| Analytical Technique | Target Parameter / Signal | Expected Value / Observation | Structural Significance |

| GC-MS (EI, 70 eV) | Base Peak ( m/z ) | 142 [CH(C4H9)NH(C4H9)]+ | Confirms α -cleavage; verifies the presence of the N-butyl and α -butyl groups. |

| GC-MS (EI, 70 eV) | Minor Peak ( m/z ) | 105 [C6H5CO]+ | Confirms the unsubstituted phenyl ring and the ketone carbonyl. |

| GC-MS (EI, 70 eV) | Molecular Ion ( M+∙ ) | 247 (Weak or Absent) | Typical for synthetic cathinones due to rapid α -cleavage under electron ionization. |

| LC-HRMS (ESI+) | Protonated Molecule | 248.2009 [M+H]+ | Confirms the exact mass and molecular formula ( C16H26NO ). |

| 13 C NMR (100 MHz) | Carbonyl Carbon (C=O) | ~199.0 ppm | Validates the preservation of the ketone moiety (no over-reduction). |

| 13 C NMR (100 MHz) | α -Carbon (CH-N) | 63.5 ppm | Diagnostic shift confirming successful amination at the α -position. |

| 13 C NMR (100 MHz) | Terminal Methyls ( CH3 ) | 13.9 ppm | Confirms the two terminal methyl groups of the hexyl and N-butyl chains. |

| 13 C NMR (100 MHz) | Methylene Carbons | 20.9, 23.4, 27.3, 29.4, 31.4, 48.1 ppm | The 48.1 ppm signal specifically corresponds to the N-methylene ( NH−CH2 ) group. |

References

-

Shevyrin, V., Eltsov, O., & Shafran, Y. (2020). Identification and analytical characterization of the synthetic cathinone N-butylhexedrone. Drug Testing and Analysis, 12(1), 159-163. URL:[Link]

-

United Nations Office on Drugs and Crime (UNODC). (2021). Current NPS Threats and Trends. URL:[Link]

-

Ministry of Health and Welfare (MOHW). (2021). TFDA Announces New Controlled Drugs Items. URL:[Link]

Application Note: NMR Spectroscopy Reference Data and Protocols for 2-(Butylamino)-1-phenyl-1-hexanone Monohydrochloride

Target Audience: Analytical Chemists, Forensic Toxicologists, and Drug Development Scientists Document Type: Technical Protocol & Reference Data Specification

Executive Overview

The rapid structural evolution of New Psychoactive Substances (NPS) presents a continuous analytical challenge for forensic and toxicological laboratories. 2-(butylamino)-1-phenyl-1-hexanone monohydrochloride , commonly known as N-butylhexedrone or butyl-hexedrone , is a synthetic cathinone derivative that has recently emerged on the illicit market 1[1].

Due to the structural similarities among synthetic cathinones (e.g., positional isomers and varying alkyl chain lengths), mass spectrometry alone is often insufficient for unambiguous identification. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for elucidating the exact regiochemistry and salt form of these compounds . This application note provides validated NMR reference data, mechanistic spectral insights, and a self-validating experimental protocol for the definitive characterization of N-butylhexedrone HCl.

Chemical Identity and Physicochemical Properties

Before initiating NMR acquisition, it is critical to establish the baseline physicochemical parameters of the target analyte to inform solvent selection and expected spin systems 2[2].

| Parameter | Value |

| IUPAC Name | 2-(butylamino)-1-phenylhexan-1-one hydrochloride |

| Common Synonyms | N-Butylhexedrone HCl, α -butylaminohexanophenone HCl |

| Molecular Formula | C₁₆H₂₅NO • HCl |

| Monoisotopic Mass (Base) | 247.1936 Da |

| Molecular Weight (Salt) | 283.84 g/mol |

| Structural Features | Monosubstituted phenyl ring, C1 ketone, α -methine, two butyl chains |

Mechanistic Insights into Structural Elucidation

As an application scientist, interpreting an NMR spectrum requires moving beyond empirical matching to understanding the quantum mechanical environment of the molecule.

The α -Methine Diagnostic Marker: In the ¹H NMR spectrum, the α -methine proton (C2) serves as the primary diagnostic anchor. It appears as a distinct one-proton triplet at 5.23 ppm ( 3J = 5.4 Hz) 3[3]. This extreme downfield shift is mechanistically driven by two synergistic factors:

-

Anisotropic Deshielding: The spatial proximity to the π -electron cloud of the adjacent C1 carbonyl group (197.0 ppm in ¹³C NMR).

-

Inductive Effects: The strong electron-withdrawing nature of the protonated secondary amine (-NH₂⁺-) in the hydrochloride salt form[3].

Alkyl Chain Differentiation: The molecule contains two distinct butyl chains (the hexanone backbone tail and the N-butyl group). These are differentiated by their terminal methyl groups, which present as two separate three-proton triplets at 0.83 ppm and 0.98 ppm ( 3J = 7.2 Hz)[3]. The N-butyl terminal methyl is typically more shielded than the backbone terminal methyl.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in forensic reporting, the NMR acquisition must function as a self-validating system where each step contains an internal quality check.

Phase 1: Sample Integrity & Preparation

-

Action: Dissolve 15.0–20.0 mg of the analyte in 0.6 mL of high-purity DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: The precise 0.6 mL volume ensures optimal filling of the NMR probe's active coil volume, preventing magnetic field inhomogeneities at the meniscus. DMSO-d₆ is specifically selected over CDCl₃ to slow the chemical exchange of the amine protons, preserving the broad -NH₂⁺- signals characteristic of the monohydrochloride salt.

-

Validation Check: Visually inspect the tube for complete dissolution. Any undissolved particulate matter will cause localized magnetic susceptibility gradients, severely degrading the line shape.

Phase 2: Instrument Calibration (Tuning, Matching, and Shimming)

-

Action: Insert the sample into a 400 MHz or 600 MHz spectrometer, lock onto the deuterium frequency of DMSO-d₆, and perform automated/manual tuning and matching of the probe followed by 3D gradient shimming[1].

-

Causality: Tuning matches the probe's impedance to the sample's specific dielectric properties, maximizing the Signal-to-Noise Ratio (SNR)—critical for detecting low-abundance ¹³C nuclei. Shimming corrects spatial inhomogeneities in the B0 field[1].

-

Validation Check: The full width at half maximum (FWHM) of the TMS peak must be ≤ 0.5 Hz. If broader, shimming must be repeated before acquisition.

Phase 3: Acquisition & Spectral Referencing

-

Action: Acquire 1D ¹H (minimum 16 scans), 1D ¹³C (minimum 512 scans), and 2D sequences (COSY, HSQC, HMBC). Set the TMS resonance to exactly 0.00 ppm.

-

Causality: While 1D ¹H NMR provides quantitative proton counts, 2D HMBC is absolutely essential to unambiguously link the isolated phenyl spin system to the alkyl chain across the NMR-silent C1 carbonyl carbon[3].

-

Validation Check: Verify that the residual DMSO-d₆ pentet in ¹³C is at 39.52 ppm and the residual quintet in ¹H is at 2.50 ppm. This internal consistency validates the chemical shift axis.

Structural Elucidation Workflow

The following diagram illustrates the logical progression from raw data acquisition to final structural verification, highlighting the specific data streams required to confirm N-butylhexedrone.

Workflow for NMR-based structural elucidation of N-butylhexedrone HCl.

Validated NMR Reference Data

The following tables summarize the quantitative NMR data for N-butylhexedrone, synthesized from peer-reviewed forensic characterization studies[3].

Table 1: ¹H NMR Assignments (400 MHz)

| Chemical Shift (ppm) | Multiplicity | Coupling Constant ( J ) | Integration | Structural Assignment |

| 7.60 – 8.10 | m (d, dd, dd) | 3J = 7.2 Hz | 5H | Monosubstituted Phenyl Ring |

| 5.23 | t | 3J = 5.4 Hz | 1H | α -Methine (C2) |

| 1.75 | quintet | 3J = 6.0 Hz | 2H | Alkyl -CH₂- |

| 1.40 – 3.10 | m | - | 10H | Remaining -CH₂- groups (Backbone & N-butyl) |

| 0.98 | t | 3J = 7.2 Hz | 3H | Terminal -CH₃ |

| 0.83 | t | 3J = 7.2 Hz | 3H | Terminal -CH₃ |

Table 2: ¹³C NMR Assignments (100 MHz)

| Chemical Shift (ppm) | Carbon Type | Structural Assignment |

| 197.0 | Quaternary | Carbonyl (C1=O) |

| 136.1, 135.3 | Quaternary / CH | Phenyl Ring (Ipso / Para) |

| 130.4 (2C), 129.9 (2C) | CH | Phenyl Ring (Ortho / Meta) |

| 63.5 | CH | α -Methine (C2) |

| 48.1 | CH₂ | N-CH₂- (N-butyl chain) |

| 31.4, 29.4, 27.3, 23.4, 20.9 | CH₂ | Alkyl chain methylenes |

| 13.9 (2C) | CH₃ | Overlapping terminal methyls |

Sources

Application Note: Forensic Toxicology Screening and Quantification of N-Butylhexedrone

Target Audience: Forensic Toxicologists, Analytical Chemists, and Drug Development Professionals Matrix: Biological Fluids (Whole Blood, Urine) Analytical Modality: Solid-Phase Extraction (SPE) coupled with LC-MS/MS

Introduction & Pharmacological Context

The proliferation of Novel Psychoactive Substances (NPS) presents an ongoing analytical challenge for forensic and clinical toxicology laboratories. N-Butylhexedrone (2-(butylamino)-1-phenylhexan-1-one), a synthetic cathinone derivative, emerged on the illicit drug market around 2019 as a replacement for globally restricted psychostimulants[1].

Structurally, N-butylhexedrone features a hexanone backbone with a phenyl group at position 1 and a butylamino group at position 2. Like other synthetic cathinones, it acts primarily as a monoamine reuptake inhibitor, targeting dopamine, norepinephrine, and serotonin transporters[2]. Because standard amphetamine immunoassays exhibit negligible cross-reactivity (typically ≤5%) with extended-chain cathinones, targeted chromatographic-mass spectrometric methods are strictly required for definitive identification and quantification[3].

Analytical Challenges & Causality

The forensic analysis of synthetic cathinones is inherently complicated by their chemical instability. The β-keto amine structure is highly susceptible to pH-dependent and thermal degradation.

-

Thermal Instability: In Gas Chromatography-Mass Spectrometry (GC-MS), the high temperatures of the injection port can cause spontaneous degradation or dimerization of the un-derivatized cathinone[2].

-

Matrix Effects: Biological matrices contain endogenous phospholipids that cause severe ion suppression in Electrospray Ionization (ESI).

To establish a self-validating analytical system , this protocol utilizes Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) to isolate the analyte, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to bypass the thermal degradation risks associated with GC-MS[4].

Metabolic Pathways

Understanding the phase I metabolism of N-butylhexedrone is critical for retrospective toxicological screening, especially in urine samples where the parent drug may be rapidly cleared. The primary metabolic transformations involve N-dealkylation, reduction of the β-keto group, and aliphatic hydroxylation[5].

Fig 1. Primary Phase I metabolic pathways of N-Butylhexedrone in human biological systems.

Experimental Protocols: Sample Preparation

To ensure high recovery and eliminate phospholipid-induced ion suppression, a Mixed-Mode Strong Cation Exchange (MCX) SPE protocol is employed.

The Causality of the Chemistry: N-butylhexedrone contains a secondary amine with a pKa of approximately 8.5. By acidifying the sample, the amine becomes fully protonated (positively charged), allowing it to bind strongly to the sulfonic acid groups of the MCX sorbent via ionic interactions. This permits aggressive washing with 100% organic solvents to remove neutral lipids before eluting the analyte with a high-pH solvent that neutralizes the amine[4].

Step-by-Step SPE Workflow

-

Sample Aliquoting: Transfer 500 µL of biological fluid (whole blood or urine) into a clean microcentrifuge tube.

-